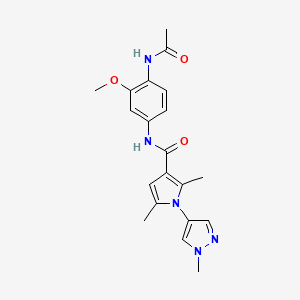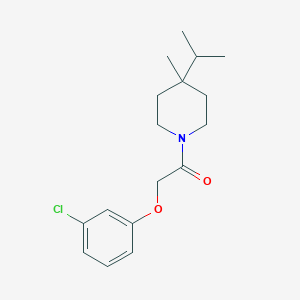
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide, also known as JNJ-54175446, is a novel selective antagonist of the histamine H3 receptor. This compound has attracted significant interest from the scientific community due to its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Mécanisme D'action
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide acts as a selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system (CNS). The H3 receptor is involved in the regulation of neurotransmitter release, and its blockade by N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide leads to an increase in the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine (Esbenshade et al., 2018). This increase in neurotransmitter release is believed to underlie the cognitive-enhancing effects of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide.
Biochemical and Physiological Effects:
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and ADHD. In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has also been shown to reduce positive symptoms and improve cognitive function in animal models of schizophrenia. These effects are thought to be due to the increase in neurotransmitter release caused by the blockade of the histamine H3 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide is a potent and selective antagonist of the histamine H3 receptor, making it a valuable tool for investigating the role of this receptor in various neurological disorders. However, like all experimental compounds, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has some limitations. For example, it may have off-target effects that could confound the interpretation of experimental results. In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may not be suitable for use in certain experimental paradigms due to its pharmacokinetic properties or other factors.
Orientations Futures
There are several future directions for the research on N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide. One area of interest is the potential use of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is the optimization of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide as a drug candidate, including the development of more potent and selective analogs. Finally, the elucidation of the molecular mechanisms underlying the cognitive-enhancing effects of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may lead to the development of novel therapeutic strategies for neurological disorders.
Conclusion:
In conclusion, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide is a novel selective antagonist of the histamine H3 receptor that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. The compound's mechanism of action involves the blockade of the histamine H3 receptor, leading to an increase in neurotransmitter release and subsequent improvement in cognitive function and memory. While N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has some limitations as an experimental tool, it is a valuable compound for investigating the role of the histamine H3 receptor in neurological disorders. Future research on N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide may lead to the development of novel therapeutic strategies for these disorders.
Méthodes De Synthèse
The synthesis of N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide involves a series of chemical reactions, starting from the commercially available 2-cyclobutyl-5-iodopyridine. The detailed synthetic route and procedures have been described in a patent filed by Janssen Pharmaceutica NV (WO2017057890A1).
Applications De Recherche Scientifique
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has shown promising results in improving cognitive function and memory in animal models of Alzheimer's disease and ADHD (Bakker et al., 2019; Kocsis et al., 2018). In addition, N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to improve cognitive function and reduce positive symptoms in animal models of the disease (Nakamura et al., 2019).
Propriétés
IUPAC Name |
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2)9-8-13(10-17)16(20)19-15-7-6-14(11-18-15)12-4-3-5-12/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNKSSAYYHWAJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)C(=O)NC2=NC=C(C=C2)C3CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclobutylpyridin-2-yl)-3,3-dimethylcyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-pyrido[3,4-b]pyrazin-5-ylpiperidine-3-sulfonamide](/img/structure/B7436279.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]pyrido[3,4-b]pyrazin-5-amine](/img/structure/B7436285.png)
![1-[2-(2,2-Dichlorocyclopropyl)ethyl]-3-[1-[4-(triazol-1-yl)phenyl]ethyl]urea](/img/structure/B7436293.png)
![1-Ethyl-3-[4-(2-methylsulfonylethoxy)anilino]quinoxalin-2-one](/img/structure/B7436298.png)
![ethyl N-[4-[[1-(3-fluorophenyl)-6-oxopiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7436301.png)

![Tert-butyl 2-methoxy-3-[4-(methoxymethyl)-3-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoate](/img/structure/B7436312.png)
![3-[(4-methylphenyl)methyl]-N-(2-methyl-4-pyrazol-1-ylphenyl)azetidine-1-carboxamide](/img/structure/B7436317.png)

![5-acetyl-N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7436326.png)

![N-[4-(3,3,3-trifluoropropanoylamino)phenyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B7436339.png)
![Tert-butyl 1-[(5-amino-1,3,4-oxadiazol-2-yl)methylcarbamoyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylate](/img/structure/B7436344.png)
![Methyl 2-[1-[2-[3-[(4-methylphenyl)methyl]azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B7436353.png)